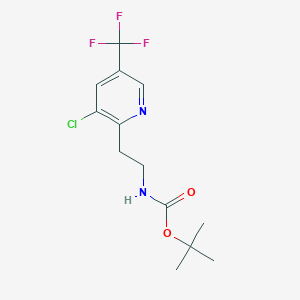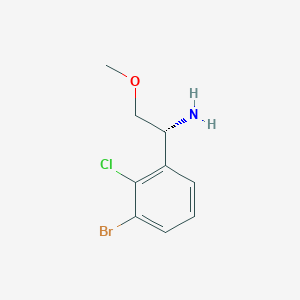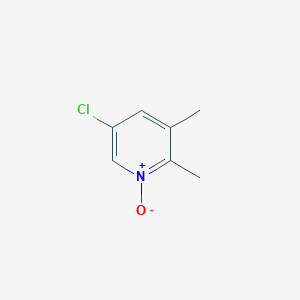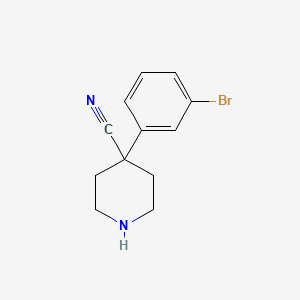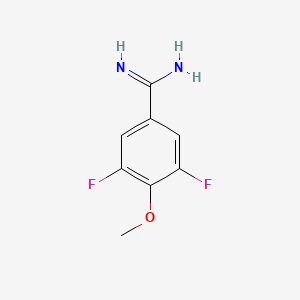
3,5-Difluoro-4-methoxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-methoxybenzimidamide is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an imidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-difluoro-4-methoxybenzoic acid is converted to an imidamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the imidamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The imidamide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The imidamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced nitrogen-containing compounds.
Applications De Recherche Scientifique
3,5-Difluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.
Comparaison Avec Des Composés Similaires
3,5-Difluoro-4-hydroxybenzimidamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Difluoro-4-methoxybenzoic acid: Lacks the imidamide group but shares the same benzene ring substitution pattern.
3,5-Difluoro-4-methoxybenzylamine: Contains an amine group instead of an imidamide group.
Uniqueness: 3,5-Difluoro-4-methoxybenzimidamide is unique due to the combination of its fluorine atoms and methoxy group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8F2N2O |
|---|---|
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
3,5-difluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H3,11,12) |
Clé InChI |
JMNUADHHNPYQON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1F)C(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Bromophenyl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12974602.png)
![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
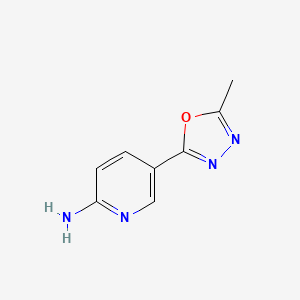
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
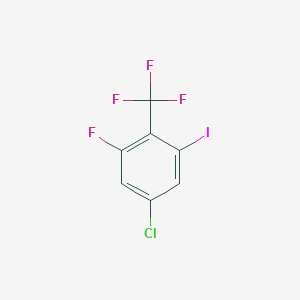
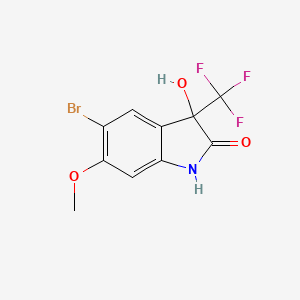

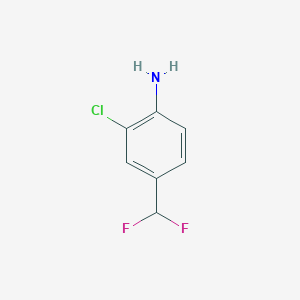
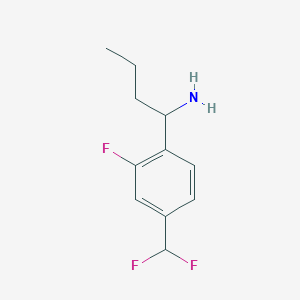
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
